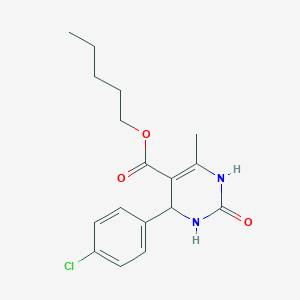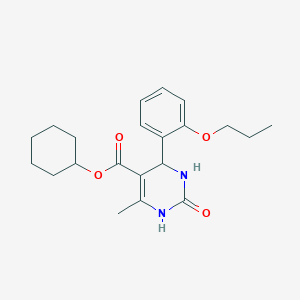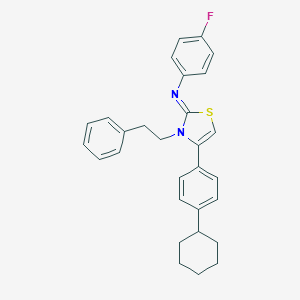![molecular formula C24H28N2O5 B394308 2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B394308.png)
2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an isopropoxyethyl group, a benzyloxyphenyl group, and a tetrahydropyrimidinecarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the isopropoxyethyl and benzyloxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Isopropoxyethyl Group: This step may involve the alkylation of the pyrimidine ring using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Benzyloxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using benzyl alcohol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl alcohol derivatives with appropriate leaving groups in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxyethyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 4-(Benzyloxy)phenol
Uniqueness
2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its tetrahydropyrimidinecarboxylate core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
2-propan-2-yloxyethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-16(2)29-13-14-30-23(27)21-17(3)25-24(28)26-22(21)19-11-7-8-12-20(19)31-15-18-9-5-4-6-10-18/h4-12,16,22H,13-15H2,1-3H3,(H2,25,26,28) |
InChI Key |
OWTFLHYIFVATOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCOC(C)C |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B394231.png)
![4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394235.png)
![4-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B394236.png)

![6-[2-[(4-FLUOROPHENYL)IMINO]-4-(4-NITROPHENYL)-1,3-THIAZOL-3-YL]-1-HEXANOL](/img/structure/B394238.png)
![(2Z)-4-(4-METHYLPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394239.png)

![4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE](/img/structure/B394241.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[benzyl(methyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394242.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B394244.png)
![1-Amino-3-(3-bromophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B394245.png)
![(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394246.png)
